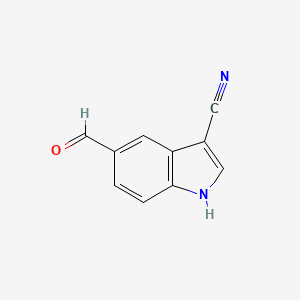

5-Formyl-1H-indole-3-carbonitrile

Description

5-Formyl-1H-indole-3-carbonitrile is a heterocyclic aromatic compound featuring an indole core substituted with a formyl (-CHO) group at position 5 and a cyano (-CN) group at position 2. This dual functionality renders it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The electron-withdrawing cyano group and the reactive aldehyde moiety enable participation in diverse reactions, including condensations, nucleophilic additions, and cyclizations.

Properties

Molecular Formula |

C10H6N2O |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

5-formyl-1H-indole-3-carbonitrile |

InChI |

InChI=1S/C10H6N2O/c11-4-8-5-12-10-2-1-7(6-13)3-9(8)10/h1-3,5-6,12H |

InChI Key |

VVPWHQVLJISOHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C(=CN2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3-Formyl-1H-indole-6-carbonitrile

- Structure: Formyl at position 3, cyano at position 4.

- Properties : Exhibits a similarity score of 1.00 to 5-Formyl-1H-indole-3-carbonitrile, indicating identical functional groups but differing in substitution patterns .

- Reactivity : The shifted formyl group may alter regioselectivity in reactions compared to the 5-formyl analog.

Indole-3-carboxaldehyde

- Properties: Melting point 193–198°C, highlighting higher thermal stability than many cyano-containing analogs due to hydrogen bonding from the aldehyde .

- Applications : Widely used in synthesizing indole alkaloids and pharmaceutical intermediates .

5-Fluoro-1H-indole-3-carbonitrile

Functional Group Variations

5-Methyl-3-phenyl-1H-indole-2-carbonitrile

- Structure: Methyl at position 5, phenyl at position 3, cyano at position 2.

- Properties : Melting point ~168°C; IR bands at 2189 cm⁻¹ (CN stretch) and 3320 cm⁻¹ (NH stretch). The absence of a formyl group reduces polarity, impacting solubility in polar solvents .

5-Nitro-1H-indole-3-carbonitrile

Heterocyclic Analogs

5-Formyl-1H-indazole-3-carbonitrile

- Structure: Indazole core (two adjacent nitrogen atoms) with formyl at position 5 and cyano at position 3.

- Properties : Molecular formula C₉H₅N₃O (molar mass 171.16 g/mol). The indazole system enhances metabolic stability in drug design compared to indole derivatives .

5-Bromo-3-(2-pyridyl)-1H-indole-2-carbonitrile

- Structure: Bromine at position 5, pyridyl at position 3, cyano at position 2.

- Properties: Molar mass 298.14 g/mol.

Physicochemical and Spectral Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.